1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Description
This compound features a 1,3-diazatricyclo[3.3.1.1³,⁷]decane core substituted with 6,6-dimethyl and 5,7-dinitro groups, coupled to a pentitol moiety. The pentitol (a sugar alcohol) contributes significant hydrophilicity, distinguishing it from analogs with non-polar substituents.
Properties
IUPAC Name |
1-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)pentane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O9/c1-13(2)14(18(25)26)4-16-6-15(13,19(27)28)7-17(5-14)12(16)11(24)10(23)9(22)8(21)3-20/h8-12,20-24H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZUBSBSVVDWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CN3CC1(CN(C2)C3C(C(C(C(CO)O)O)O)O)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol involves multiple steps, starting with the preparation of the tricyclic core. The synthetic route typically includes nitration reactions to introduce nitro groups and subsequent steps to incorporate the pentitol moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
1-C-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-C-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, potentially leading to the modulation of biochemical pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Cyclohexyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one
- Molecular Formula : C₁₆H₂₆N₂O
- Molar Mass : 262.39 g/mol
- Key Substituents : Cyclohexyl (C₆H₁₁), 5,7-dimethyl, and a ketone group.
- Structural Differences :
- The core tricyclic structure is identical to the target compound.
- Substituents: Cyclohexyl (hydrophobic) and ketone (polar) vs. nitro (electron-withdrawing) and pentitol (hydrophilic).
- Implications :
Paclitaxel Analogs (Baccatin III Esters)
- Examples : Propyl, sec-butyl, n-butyl, and pentyl analogs ().
- Key Features: Baccatin III esterified with amino acid derivatives featuring varying alkyl chains.
- Comparison :
- Functional Groups: The pentitol in the target compound resembles the alkyl chains in paclitaxel analogs but with hydroxyl groups instead of ester linkages.
- Solubility: Pentitol’s hydroxyl groups enhance water solubility compared to the hydrophobic alkyl chains in taxane derivatives.
- Biological Relevance: Taxane analogs are anticancer agents; the target compound’s nitro groups may confer distinct reactivity or cytotoxicity.
Dithia-Azatetracyclic Derivatives
- Examples : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and analogs ().
- Key Features : Sulfur-containing tetracyclic systems with aryl substituents.
- Comparison :
- Heteroatoms: Sulfur atoms in the dithia-aza systems vs. nitrogen-only in the target compound.
- Substituents: Aryl groups (e.g., methoxyphenyl) vs. nitro and pentitol.
- Electronic Effects: Sulfur may alter ring electron density compared to nitro groups, influencing stability or interaction with biological targets.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility Profile | Notable Properties |
|---|---|---|---|---|---|
| 1-C-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1³,⁷]dec-2-yl)pentitol | Not available | - | 5,7-dinitro, 6,6-dimethyl, pentitol | High (hydrophilic) | Polar, potential H-bonding capacity |
| 2-Cyclohexyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one | C₁₆H₂₆N₂O | 262.39 | Cyclohexyl, 5,7-dimethyl, ketone | Moderate (lipophilic) | Bulky substituent, ketone reactivity |
| Baccatin III Pentyl Analog (Paclitaxel derivative) | C₄₇H₅₅NO₁₄ | 870.93 | Pentyl chain, ester linkage | Low (hydrophobic) | Anticancer activity, ester hydrolysis |
| 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIi) | C₁₉H₁₇NO₂S₂ | 379.47 | Methoxyphenyl, dithia-aza core | Variable (aryl influence) | Sulfur-mediated electronic effects |
Research Findings and Implications
Solubility : The pentitol moiety likely improves aqueous solubility compared to cyclohexyl or alkyl-chain analogs, critical for bioavailability in drug design.
Electronic Effects : Nitro groups may stabilize the tricyclic core via electron withdrawal, contrasting with sulfur’s electron-rich nature in dithia-aza systems.
Biological Potential: The combination of nitro and pentitol groups could position the compound as a prodrug or cytotoxic agent, though further studies are needed.
Biological Activity
1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol is a complex organic compound with significant biological activity potential. Its unique structural features contribute to its interactions within biological systems, making it a subject of interest in pharmacological and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is , with an exact mass of approximately . The intricate arrangement of its atoms allows for various interactions with biological macromolecules.
The biological activity of 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structural motifs can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain pathogens due to its ability to disrupt cellular processes.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol:
- Antitumor Activity : Research demonstrated that analogs of this compound showed promising results in vitro against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : Other studies indicated potential neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress markers in cellular models .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
